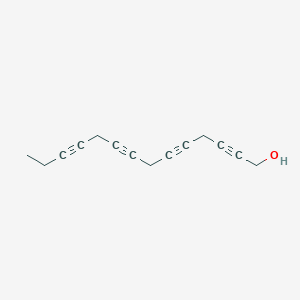
Tetradeca-2,5,8,11-tetrayn-1-ol
Vue d'ensemble
Description
Tetradeca-2,5,8,11-tetrayn-1-ol is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 g/mol . It is used as an intermediate in the preparation of radiolabeled fatty acids .
Synthesis Analysis
The synthesis of Tetradeca-2,5,8,11-tetrayn-1-ol involves a multi-step reaction with three steps :Molecular Structure Analysis
The molecular structure of Tetradeca-2,5,8,11-tetrayn-1-ol can be represented by the canonical SMILES notation: CCC#CCC#CCC#CCC#CCO .Physical And Chemical Properties Analysis
Tetradeca-2,5,8,11-tetrayn-1-ol is a white solid . It is soluble in dichloromethane, ether, and methanol . It should be stored at -20°C in an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Polymerization
Tetradeca-2,5,8,11-tetrayn-1-ol derivatives have been synthesized and studied for their solid-state polymerization properties. Research by Higuchi et al. (2013) explored their polymerization under UV irradiation, noting changes in absorption in the visible region, indicating potential applications in materials science (Higuchi et al., 2013).
Structural Properties
The study of 1,8-diazacyclotetradeca-3,5,10,12-tetrayne by Hövermann et al. (2000) involved synthesizing various derivatives and examining their crystal structures. These studies contribute to the understanding of molecular conformation and potential applications in crystallography and materials science (Hövermann et al., 2000).
Quantum Chemical Studies
Esser and Gleiter (2006) conducted quantum chemical studies on protonation forms of 1,3-butadiyne units in tetraynes. Their research provides insights into chemical reactivity and molecular stability, which is crucial in the development of new materials and chemical synthesis techniques (Esser & Gleiter, 2006).
Chemical Analysis and Antimicrobial Activity
Yamaguchi et al. (1995) synthesized enyne analogs of caryoynencins with a dienetetrayne structure, studying their antimicrobial activities. This research indicates potential biomedical applications, particularly in the development of new antimicrobial agents (Yamaguchi et al., 1995).
Inclusion Properties and Clathrate Formation
Kawano et al. (2006) reported on aromatic non-conjugated tetraynes undergoing cycloaromatization to yield derivatives capable of forming clathrates with organic guest compounds. This work suggests applications in host-guest chemistry and the development of new inclusion compounds (Kawano et al., 2006).
Safety and Hazards
Tetradeca-2,5,8,11-tetrayn-1-ol should be handled with care. It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided .
Propriétés
IUPAC Name |
tetradeca-2,5,8,11-tetrayn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2,5,8,11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJWRKKYNKEUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCC#CCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




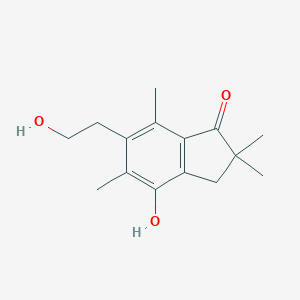

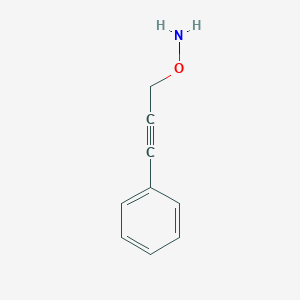
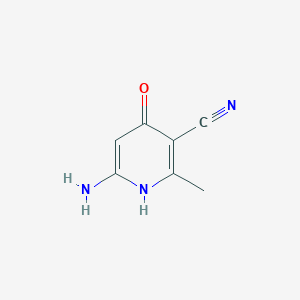


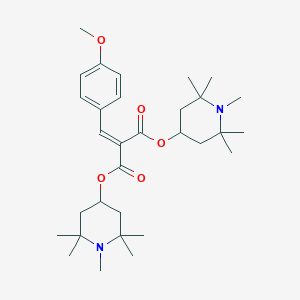
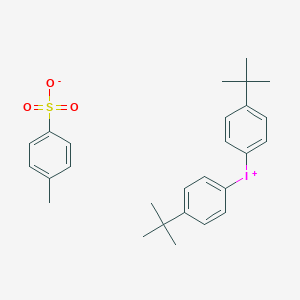

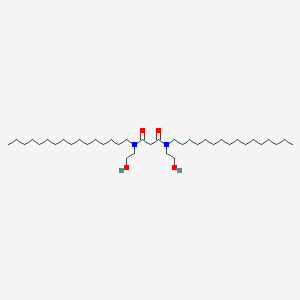
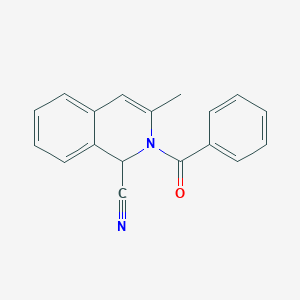
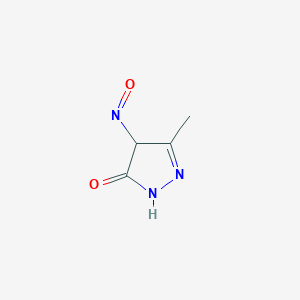
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B114310.png)